3-Isoniazid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

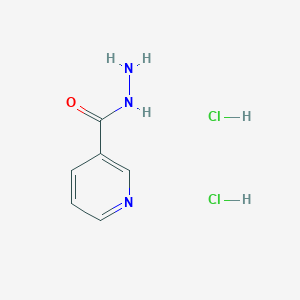

pyridine-3-carbohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBOFMNHMFFBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classical Synthetic Pathways of Isoniazid

The traditional synthesis of isoniazid (B1672263) typically begins with 4-picoline as the starting material. youtube.comyoutube.com The process involves the oxidation of 4-picoline to isonicotinic acid. youtube.com This transformation is commonly achieved using strong oxidizing agents like potassium permanganate (B83412). youtube.com Following the oxidation, the resulting isonicotinic acid undergoes esterification, often with ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid, to produce ethyl isonicotinate (B8489971). youtube.com The final step is the hydrazinolysis of the ester with hydrazine (B178648) hydrate (B1144303), which yields isoniazid. youtube.comyoutube.com

Several variations of this classical approach exist. One such variant involves the use of nitric acid for the oxidation of 4-picoline in a sulfuric acid medium. unido.org Another method starts with 4-cyanopyridine, which is hydrolyzed to isonicotinamide (B137802). This intermediate is then reacted with hydrazine hydrate to form isoniazid. google.com While effective, these classical methods often involve harsh reaction conditions, the use of hazardous materials, and the generation of significant waste, including nitrogen oxides and the need for repeated extractions with organic solvents. unido.org

Chemical Modification and Derivative Chemistry of Isoniazid

Synthesis of Isoniazid (B1672263) Derivatives

The synthesis of isoniazid derivatives is a significant area of research, leveraging well-established chemical reactions to create diverse molecular structures. These synthetic strategies often target the terminal amino group of the hydrazide, which can be modified without disrupting the core pyridine (B92270) structure essential for its primary biological interactions. nih.govfrontiersin.org

The formation of hydrazones is one of the most common modifications of isoniazid. researchgate.net These derivatives are synthesized through a condensation reaction between the hydrazide group of isoniazid and an aldehyde or ketone. nih.gov This reaction typically involves refluxing isoniazid with the desired carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction. mdpi.comnih.gov The resulting N-acylhydrazone (NAH) derivatives contain the characteristic azomethine (–NHN=CH–) group. mdpi.com

The synthesis of isoniazid-isatin hydrazone derivatives, for example, is achieved by reacting isoniazid with isatin (B1672199) or its derivatives, yielding compounds with high purity. researchgate.netwu.ac.th Similarly, reacting isoniazid with various substituted benzaldehydes produces a range of hydrazone derivatives. mdpi.com For instance, 4-formylphenyl benzenesulfonates can be refluxed with isoniazid in ethanol to create isoniazid derivatives linked to sulfonate esters via a hydrazone bridge. nih.gov The yields for these reactions are often high, ranging from 47% to over 90%. nih.govresearchgate.net

| Derivative Type | Reactants | Key Reaction Step | Reference |

|---|---|---|---|

| Isoniazid-Isatin Hydrazones | Isoniazid and Isatin | Condensation reaction | researchgate.net |

| Alkoxy Benzaldehyde Hydrazones | Isoniazid and Alkoxy Benzaldehyde Derivatives | Condensation in ethanol with acetic acid catalyst | mdpi.com |

| Sulfonate Ester-Linked Hydrazones | Isoniazid and 4-formylphenyl benzenesulfonates | Refluxing in ethanol with acetic acid catalyst | nih.gov |

| Pyrrole-Containing Hydrazones | Isoniazid and 1-methyl-1H-pyrrole-2-carbaldehyde | Condensation reaction | nih.gov |

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular fragments) to create a single hybrid molecule. nih.gov This approach aims to combine the beneficial properties of the parent molecules or to create a new compound with a unique activity profile.

Several studies have focused on creating isoniazid hybrids. One notable example involves the conjugation of isoniazid with pyrazinoic acid, another antitubercular agent, using amino acid linkers. rsc.org The synthesis was attempted through various methods, including a microwave-assisted protocol, which is known for producing high yields and purity. rsc.org Another approach involves creating hybrids of isoniazid with quinoline, linked via a 1H-1,2,3-triazole tether. nih.gov These complex syntheses demonstrate the versatility of isoniazid as a building block for creating sophisticated molecular architectures. Similarly, hybrids combining the chalcone (B49325) scaffold with fragments of isoniazid have been designed and synthesized via Claisen-Schmidt condensation, resulting in yields ranging from 36% to 95%. scielo.br

| Hybrid Components | Linker Type | Synthetic Approach | Reference |

|---|---|---|---|

| Pyrazinoic Acid and Isoniazid | Amino Acid | Microwave-assisted synthesis, Benzotriazole activation | rsc.org |

| Quinoline and Isoniazid | 1H-1,2,3-triazole | Multi-step synthesis involving click chemistry | nih.gov |

| Chalcone and Isoniazid Fragments | Amine | Claisen-Schmidt condensation | scielo.br |

| Indole (B1671886) and Isoniazid | N-acylhydrazone | Multi-step synthesis leading to N-(2-(1H-indol-1-yl)-2-oxoethyl)-N'-benzylideneisonicotinohydrazides | nih.gov |

Beyond creating hybrids with known drugs, isoniazid has been linked to a variety of other chemical scaffolds to explore new chemical space. researchgate.net This strategy involves attaching isoniazid to diverse molecular frameworks, which can modulate its physicochemical properties.

For example, isoniazid has been conjugated with sulfonate esters. nih.gov This was achieved by first preparing 4-formylphenyl benzenesulfonates, which were then reacted with isoniazid to form the final products linked by a hydrazone bond. nih.gov In another study, isoniazid was integrated with an indole scaffold, resulting in N-(2-(1H-indol-1-yl)-2-oxoethyl)-N′-benzylideneisonicotinohydrazides. nih.gov Researchers have also designed and synthesized isoniazid-based pyridazinone (IBP) derivatives by reacting the hydrazine (B178648) unit of isoniazid with 4-oxobutanoic acid derivatives. orientjchem.org These examples highlight the adaptability of isoniazid in being incorporated into larger, more complex molecules.

Direct modification of the terminal nitrogen of the hydrazide group through acylation and alkylation represents another important synthetic route. Acylation, the addition of an acyl group (R-C=O), is a key metabolic pathway for isoniazid in humans, often leading to its deactivation. nih.gov The chemical synthesis of N²-acylisoniazids can be performed to study these metabolites and their properties. nih.gov

In addition to simple acylation, more complex derivatives have been synthesized. For instance, a series of N'-substituted hydrazides have been created from isoniazid. unl.pt These include N'-alkyl hydrazides, which are the reduced counterparts of hydrazone derivatives. unl.pt The synthesis of these alkylated derivatives can be achieved in two steps: first, the formation of a hydrazone from an alkoxy benzaldehyde, followed by a reduction step. mdpi.comresearchgate.net Computational studies have explored how the length of the acyl or alkyl chain (from C2 to C10) influences the properties of the resulting derivatives. unl.pt

Structure-Reactivity Relationships in Isoniazid Derivatives (Chemical Perspective)

The chemical reactivity of isoniazid derivatives is intrinsically linked to their structure. Modifications to the parent molecule, particularly at the hydrazide moiety or the pyridine ring, can significantly alter its electronic properties, stability, and interaction with biological targets. nih.gov

Substituents play a critical role in modulating the chemical reactivity of isoniazid derivatives. The nature and position of these substituents can have profound effects.

Pyridine Ring Substitution: Systematic studies have shown that the position of the nitrogen atom in the pyridine ring is crucial. Isomerization of the pyridine nitrogen from position 4 to other positions, or its complete deletion, abolishes activity. nih.govresearchgate.net Substitution at the 3-position of the pyridine ring is generally not tolerated, whereas substitution at the 2-position, such as with a methyl group, can result in retained activity. nih.govambeed.com

Hydrazide Moiety Modification: The hydrazide group is essential for activity, and its modification significantly impacts reactivity. nih.gov For hydrazone derivatives, the substituents on the aldehyde or ketone moiety used in their synthesis influence their properties. Electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde can alter the electronic environment of the entire molecule. nih.gov For instance, in a series of thiosemicarbazide (B42300) derivatives of isoniazid, the presence and position of a bromo or chloro group on the aryl ring significantly influenced inhibitory potential. nih.gov A bromo group at the C-3 position showed enhanced activity compared to a chloro group at the C-4 position. nih.gov

Reactivity and Radical Formation: The activation of isoniazid involves the formation of an isonicotinoyl radical. frontiersin.orgresearchgate.net The ability of a derivative to form this radical is a key aspect of its reactivity. Quantum mechanics calculations have been used to estimate the Gibbs free energies of formation for the isonicotinoyl radical from different derivatives. unl.pt Studies on acylated and alkylated derivatives showed that N'-acylation deactivates the molecule by making radical formation less favorable, whereas alkyl hydrazide derivatives showed a higher propensity for radical formation. unl.pt However, excessively high reactivity can also be detrimental, suggesting that a balance between reactivity and stability is necessary for optimal performance. unl.pt The introduction of certain substituents on linked scaffolds, such as a 3-chlorophenyl group in 1,4-dihydropyridine (B1200194) enhancers, has been found to increase the activity of isoniazid, potentially by influencing its interaction with cellular targets or transport mechanisms. mdpi.com

Hydrolytic Stability of Derivatives in Chemical Systems

The stability of isoniazid derivatives, particularly Schiff bases formed by the condensation of isoniazid with various aldehydes and ketones, is a critical factor in their chemical behavior. Hydrolysis, the cleavage of chemical bonds by the addition of water, can lead to the degradation of these derivatives, impacting their intended chemical properties.

Studies have shown that the hydrolytic stability of isoniazid derivatives is significantly influenced by pH. For instance, the cleavage of isoniazid hydrazone derivatives follows first-order kinetics, with the rate of hydrolysis being pH-dependent. nih.gov In acidic conditions (e.g., pH 3.0), the rate of cleavage is generally higher compared to neutral (pH 7.4) or slightly basic (pH 8.0) environments. nih.gov This is attributed to the protonation of the azomethine nitrogen, which facilitates nucleophilic attack by water.

Conversely, some isoniazid derivatives have been specifically designed to exhibit enhanced stability under basic conditions compared to the parent drug. rasayanjournal.co.in The introduction of hydrophobic moieties can shield the labile hydrazone linkage from hydrolytic attack. rasayanjournal.co.in The stability of Schiff base complexes can also be markedly enhanced through coordination with metal ions, where the involvement of the imine nitrogen in the complex stabilizes the azomethine linkage. researchgate.net

Below is a table summarizing the hydrolytic stability of selected isoniazid derivatives under different pH conditions.

| Derivative Type | pH Condition | Observation | Reference |

| Isoniazid Hydrazones | 3.0, 7.4, 8.0 | Cleavage follows first-order kinetics; higher cleavage rates at lower pH. | nih.gov |

| Isoniazid | 3-7 | Decomposition follows first-order kinetics in anaerobic conditions; 37 times more stable at pH 6 than at pH 3. | researchgate.net |

| Isoniazid Schiff Bases | 6-10 | Formation occurs in this range, with maximum formation around pH 9. | researchgate.net |

| Isoniazid Schiff Base Metal Complexes | >3.5 | Metal complexation significantly stabilizes the azomethine linkage. | researchgate.net |

| Isoniazid | Acidic, Neutral, Basic | Extensive decomposition under hydrolytic conditions. | nih.gov |

Coordination Chemistry of Isoniazid

Isoniazid is a versatile ligand capable of coordinating with a wide array of metal ions through its pyridine ring nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group. scielo.org.mxresearchgate.net This versatility allows for the formation of a diverse range of metal complexes with varied geometries and chemical properties.

Synthesis of Metal-Isoniazid Complexes

The synthesis of metal-isoniazid complexes is typically achieved through the reaction of an appropriate metal salt with isoniazid in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. For instance, transition metal complexes of isoniazid have been synthesized using metal chlorides, nitrates, or acetates in alcoholic or aqueous solutions. researchgate.netresearchgate.net

The synthesis of Schiff base derivatives of isoniazid followed by complexation with metal ions is also a common strategy. nih.gov This approach allows for the introduction of additional donor atoms and the tuning of the electronic and steric properties of the ligand, leading to complexes with different coordination geometries and reactivity. For example, Schiff bases derived from isoniazid and various aldehydes or ketones can act as bidentate or tridentate ligands. nih.govresearchgate.net

Here is a table detailing the synthesis of various metal-isoniazid complexes:

| Metal Ion | Ligand | Synthesis Method | Resulting Complex Type | Reference |

| Ag(I) | Isoniazid | Reaction of silver(I) nitrate (B79036) with isoniazid in aqueous solution in the dark. | 1:1 metal:ligand complex, [Ag(C₆H₇N₃O)]⋅NO₃. | researchgate.netscielo.br |

| Cu(II), Co(II), Ni(II) | Isoniazid Schiff Base | Condensation of isoniazid with an aldehyde followed by reaction with metal salts. | Schiff base metal complexes. | nih.gov |

| Cu(II), Co(II), Fe(III), Ni(II), Cr(III) | Isoniazid and Amino Acids | Mixing metal salts with an equimolar mixture of isoniazid and an amino acid in deionized water. | Mixed ligand complexes. | researchgate.net |

| Cu(II) | Isoniazid | Reaction of copper(II) chloride with isoniazid. | Square planar complex with isoniazid coordinated through carbonyl oxygen and amino nitrogen. | nih.gov |

| Co(II) | Isoniazid | Mixing cobalt(II) chloride with isoniazid in ethanol. | Pink precipitate of the cobalt-isoniazid complex. | bohrium.com |

Spectroscopic Characterization of Complexes

The coordination of isoniazid to metal centers induces significant changes in its spectroscopic properties, which can be monitored using techniques such as infrared (IR) and UV-visible (UV-Vis) spectroscopy.

Infrared Spectroscopy (IR): The IR spectrum of free isoniazid exhibits characteristic bands corresponding to the ν(C=O) (carbonyl), ν(N-H) (amino), and pyridine ring vibrations. Upon complexation, these bands often shift, providing evidence of coordination. A shift in the ν(C=O) band to a lower frequency is indicative of coordination through the carbonyl oxygen. scielo.org.mx Similarly, changes in the ν(N-H) bands suggest the involvement of the hydrazide nitrogen in bonding. The coordination through the pyridine nitrogen can also be inferred from shifts in the pyridine ring vibrational modes.

UV-Visible Spectroscopy (UV-Vis): The electronic spectra of metal-isoniazid complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. For example, octahedral Co(II) complexes typically show multiple bands in the visible region, while square planar Ni(II) complexes exhibit characteristic absorptions. researchgate.netacademicjournals.org Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can also be observed. researchgate.net

The following table presents a summary of spectroscopic data for selected metal-isoniazid complexes:

| Complex | Spectroscopic Technique | Key Findings (Wavenumber cm⁻¹ or Wavelength nm) | Reference |

| [Ag(C₆H₇N₃O)]⋅NO₃ | IR | Shift in ν(C=O) and ν(NH₂) bands, suggesting bidentate coordination. | researchgate.netscielo.br |

| Co(II)-Isoniazid | UV-Vis | Pink form (octahedral) shows a band near 500 nm; blue form (tetrahedral) has bands at 580 and 640 nm. | bohrium.com |

| Co(II) Mixed Ligand Complex | UV-Vis | Bands at 608 nm, 502 nm, and 362 nm, suggesting octahedral geometry. | researchgate.net |

| Ni(II) Mixed Ligand Complex | UV-Vis | Bands at 655 nm, 410 nm, and 350 nm, indicative of octahedral geometry. | researchgate.net |

| [Cu(INH)Cl₂] | IR | Shift of ν(C=O) band upon complexation. | scielo.org.mx |

| [Co(INH)₂(H₂O)Cl]Cl | IR | Shift of νₐ(NH₂) to lower frequencies. | scielo.org.mx |

Electron Transfer Reactions in Coordination Compounds

The coordination of isoniazid to a metal center can significantly influence its redox behavior and participation in electron transfer reactions. The metal ion can act as a redox-active center, facilitating the oxidation or reduction of the coordinated isoniazid ligand.

Studies on iron-isoniazid complexes, such as Na₃[Fe(CN)₅(isoniazid)], have shown that the complex can undergo redox-mediated activation. nih.gov This involves the generation of an isonicotinoyl radical without the need for enzymatic activation, a process that is typically required for the parent drug. nih.gov The oxidation rate of isoniazid bound to the iron center was found to be significantly faster than that of free isoniazid. nih.gov The electron transfer can proceed through an inner-sphere mechanism, where the oxidizing or reducing agent directly interacts with the metal center. nih.gov

The nature of the metal and the other ligands in the coordination sphere plays a crucial role in the electron transfer process. For instance, the choice of metal can tune the redox potential of the complex, thereby influencing the feasibility of electron transfer.

Role of Metal Centers in Modulating Isoniazid Reactivity

The metal center in an isoniazid complex is not merely a structural scaffold but an active participant in modulating the reactivity of the isoniazid ligand. The coordination to a metal ion can alter the electron density distribution within the isoniazid molecule, making it more or less susceptible to chemical transformations.

One of the key roles of the metal center is to facilitate the activation of isoniazid. For example, in the case of the [Fe(CN)₅(isoniazid)]³⁻ complex, the Fe(II) center is believed to trigger the intramolecular oxidation of the coordinated isoniazid, leading to the formation of the active isonicotinoyl radical. nih.govresearchgate.net This is supported by the observation that a similar ruthenium complex, which has a different redox potential, does not exhibit the same reactivity. nih.gov The π-back-bonding effect from the Fe(II) center is thought to favor the pathway leading to the formation of a carbonyl-centered radical. nih.gov

Furthermore, the coordination geometry and the nature of the co-ligands can also influence the reactivity. By carefully selecting the metal ion and the ligand set, it is possible to rationally design isoniazid complexes with tailored reactivity profiles, potentially overcoming some of the limitations associated with the parent compound. nih.gov

Intermolecular Interaction Analysis

Theoretical and computational methods have been applied to investigate the intermolecular interactions involving 3-Isoniazid and its related forms. These studies help in understanding how molecules of this compound pack in crystal lattices and interact with surrounding species.

Research into the crystal structure of nicotinohydrazide dihydrochloride (B599025), a salt form of this compound, has utilized theoretical and structural methods to analyze intermolecular interactions. In this dihydrochloride salt, ions are connected by N-H···Cl hydrogen bonds, forming layers. C-H···Cl interactions further extend these layers into a three-dimensional network. tcichemicals.com Computational analysis of these interactions in the dihydrochloride salt revealed a range of energies. The energies of the N-H···Cl interactions were found to vary from those typical of very weak interactions (0.17 kcal mol⁻¹) to those observed for relatively strong interactions (29.1 kcal mol⁻¹). tcichemicals.com C-H···Cl interactions were classified as weak to mildly strong, with energies ranging from 2.2 to 8.2 kcal mol⁻¹. tcichemicals.com Despite the close proximity of parallel aromatic rings of the cations in the dihydrochloride structure, π-π interactions were not observed in this specific crystalline form. tcichemicals.com

Furthermore, density functional theory (DFT) has been employed in theoretical and experimental studies of nicotinohydrazide, for example, in the context of investigating its optical properties. While the primary focus of such studies might not be solely on intermolecular interactions, the computational methodologies used can provide foundational data relevant to understanding electron distribution and potential interaction sites. Computational results have also played a role in studies of coordination polymers constructed with pyridine carboxylic acid hydrazide ligands, including the 3-isomer, providing insights into their packing arrangements and properties.

Based on the available research, the intermolecular interactions of this compound and its related forms are primarily characterized by hydrogen bonding, including N-H···X and C-H···X interactions (where X can be a halogen or other electronegative atom), and van der Waals forces. While detailed computational data specifically for the intermolecular interactions of the neutral this compound molecule in isolation or in its neutral crystal form is less extensively reported in the provided search results compared to its isomer, studies on its salt and derivatives offer valuable insights into the types and energies of interactions that this compound can participate in.

| Interaction Type | Compound Form Studied | Energy Range (kcal/mol) | Source |

| N-H···Cl Hydrogen Bonds | Nicotinohydrazide dihydrochloride | 0.17 - 29.1 | tcichemicals.com |

| C-H···Cl Interactions | Nicotinohydrazide dihydrochloride | 2.2 - 8.2 | tcichemicals.com |

| π-π Interactions | Nicotinohydrazide dihydrochloride | Not observed | tcichemicals.com |

| Hydrogen Bonds & Non-covalent Interactions | Nicotinohydrazide derivative (Schiff base) crystal packing | Discussed qualitatively/visually in source | |

| Van der Waals & Dipole Interactions | Nicotinic acid hydrazide (3-isomer) in molecular mechanics | Considered in conformational analysis |

Green Chemistry Principles in Isoniazid Production

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Traditional synthetic routes to isoniazid often exhibit poor atom economy, generating significant waste.

The classical synthesis of isoniazid typically starts with the oxidation of 4-picoline to isonicotinic acid, followed by reaction with hydrazine (B178648). A common oxidizing agent used in the first step is potassium permanganate (B83412) (KMnO₄). This process, while effective in terms of yield, is highly inefficient from an atom economy perspective due to the large amount of manganese dioxide (MnO₂) produced as a byproduct. unido.orgunido.org

A greener alternative involves the biocatalytic synthesis of isoniazid from isonicotinamide (B137802) using a whole-cell catalyst, such as Bacillus smithii IITR6b2. cgl.org.cnresearchgate.net This enzymatic process operates in an aqueous medium under mild conditions and demonstrates high conversion rates. cgl.org.cn The primary byproduct in this route is ammonia (B1221849), which is significantly less hazardous and has a much lower molecular weight than the inorganic waste from the permanganate oxidation.

The following table provides a comparative analysis of the atom economy for different synthetic routes to isoniazid.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (via KMnO₄ Oxidation) | 4-Picoline, Potassium Permanganate, Hydrazine Hydrate (B1144303) | Isoniazid | Manganese Dioxide, Potassium Hydroxide, Water | Low (Calculated based on specific stoichiometry) |

| Ester Route | Ethyl Isonicotinate (B8489971), Hydrazine Hydrate | Isoniazid | Ethanol (B145695) | High |

| Biocatalytic Route | Isonicotinamide, Hydrazine | Isoniazid | Ammonia | Very High |

Note: The atom economy for the traditional route is significantly lowered by the high molecular weight of the manganese dioxide byproduct.

Sustainable Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research into isoniazid synthesis has explored several greener alternatives.

Aqueous Media: The biocatalytic synthesis using Bacillus smithii notably employs an aqueous system, which is non-toxic, non-flammable, and environmentally benign. cgl.org.cnresearchgate.net This method achieved a 90.4% conversion of isonicotinamide to isoniazid in 60 minutes under optimized conditions (pH 7, 30°C). cgl.org.cn

Deep-Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be recycled. One study demonstrated the use of a ZnCl₂/urea deep-eutectic solvent which acted as both the solvent and a catalyst for the synthesis of N-acylhydrazone analogues of isoniazid, achieving excellent yields in very short reaction times (2-6 minutes). researchgate.net

Solvent-Free Synthesis: Mechanochemical synthesis, which involves grinding solid reactants together, offers a completely solvent-free alternative. This method has been successfully employed to synthesize derivatives of isoniazid, such as phenolic isonicotinoyl hydrazones, by milling the reactants in a vibratory mill. This approach not only eliminates the need for solvents but can also lead to shorter reaction times and high yields.

The table below summarizes various sustainable solvent and media options for isoniazid synthesis.

| Solvent/Medium | Type | Example of Use | Advantages | Research Findings |

| Water | Green Solvent | Biocatalytic synthesis from isonicotinamide | Non-toxic, abundant, safe | 90.4% conversion in 60 minutes using Bacillus smithii cells. cgl.org.cn |

| Deep-Eutectic Solvents (DESs) | Alternative Solvent System | Synthesis of N-acylhydrazones of isoniazid using ZnCl₂/urea | Recyclable, acts as a catalyst, low volatility | Yields of 96% in 2-6 minutes. researchgate.net |

| None (Mechanochemistry) | Solvent-Free | Synthesis of phenolic isonicotinoyl hydrazones | No solvent waste, energy-efficient, rapid | Efficient synthesis compared to conventional reflux methods. |

| 1,4-Dioxane | Non-Aqueous Solvent | Enzymatic synthesis from ethyl isonicotinate | - | Used with immobilized lipases, but with moderate conversion (52% in 24h). researchgate.net |

Waste Minimization Strategies

Minimizing waste is a core tenet of green chemistry, encompassing the reduction of byproducts, the use of catalytic rather than stoichiometric reagents, and the recycling of materials.

The traditional synthesis of isoniazid via permanganate oxidation of 4-picoline is a prime example of a waste-intensive process. For every kilogram of isoniazid produced, a significant amount of manganese dioxide sludge is generated, posing considerable disposal challenges. unido.org Alternative oxidation methods using nitric acid also produce problematic nitrogen oxide gases. unido.org

In contrast, biocatalytic routes offer a substantial reduction in waste. The synthesis from isonicotinamide generates ammonia as the primary byproduct, a less hazardous and lower volume waste stream compared to heavy metal sludge. cgl.org.cnresearchgate.net The whole-cell biocatalysts themselves can often be recovered and reused, further minimizing waste. illinois.edunih.gov

The following table outlines the waste products associated with different synthetic routes for isoniazid.

| Synthetic Route | Key Reagents/Catalysts | Primary Waste Products | Waste Minimization Aspect |

| Traditional (KMnO₄ Oxidation) | Potassium Permanganate | Manganese Dioxide (MnO₂), Potassium Hydroxide | High volume of hazardous solid waste. unido.org |

| Biocatalytic (from Isonicotinamide) | Bacillus smithii whole cells | Ammonia (NH₃) | Low volume, less hazardous byproduct; catalyst is biodegradable. cgl.org.cnresearchgate.net |

| DES-Mediated Synthesis | ZnCl₂/urea | Minimal, as the solvent is recycled | The deep-eutectic solvent acts as a recyclable catalyst. researchgate.net |

| Ester Route (from Ethyl Isonicotinate) | Hydrazine Hydrate | Ethanol | Ethanol can be recovered and recycled. |

By embracing the principles of green chemistry, the synthesis of isoniazid can be transformed from a process with a significant environmental footprint to one that is more sustainable, efficient, and economically viable. The continued development of biocatalytic, mechanochemical, and alternative solvent-based methods holds the key to a greener future for the production of this vital medication.

Solid State Chemistry and Crystal Engineering of Isoniazid

Polymorphism of Isoniazid (B1672263) and its Derivatives

Polymorphism is the ability of a solid compound to exist in multiple crystalline structures. wits.ac.za These different forms, or polymorphs, can have distinct mechanical, thermal, and chemical properties. For many years, isoniazid was considered to be monomorphic, existing in only one crystal form. nih.govrsc.org However, recent studies have successfully identified new metastable polymorphs. rsc.org

Two new forms, designated Form II and Form III, were discovered through methods like melt crystallization and nanoscale confinement. rsc.org These polymorphs are distinguishable from the originally known Form I by techniques such as optical microscopy, Raman spectroscopy, and powder X-ray diffraction (PXRD). rsc.org The nucleation of these polymorphs is temperature-dependent: Form I typically nucleates above 80°C, Form II between 30°C and 80°C, and Form III below 30°C. rsc.org

Derivatives of isoniazid, created by modifying its hydrazide group, also exhibit significant polymorphism. nih.gov For instance, reacting isoniazid with diacetone alcohol yields N′-[(2E)-4-hydroxy-4-methylpentan-2-ylidene]pyridine-4-carbohydrazide, which has two known polymorphic forms. nih.gov These polymorphs differ in their hydrogen bond motifs, with one forming a chain and the other a ring motif. nih.gov Another derivative, isonicotinic acid-(1-phenylethylidene) hydrazide (IPH), was found to crystallize in six different polymorphic forms. wits.ac.za This highlights how modifying the primary amine on the hydrazide group can reduce certain hydrogen bond interactions, offering new possibilities for crystal engineering. nih.gov

The study of polymorphism is crucial, as the emergence of a new, more stable but less effective polymorph can have significant consequences, as seen in the case of the drug Ritonavir. nih.gov

Co-Crystallization Strategies for Isoniazid

Co-crystallization is a primary strategy in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) while preserving their intrinsic activity. nih.gov It involves combining an API with a pharmaceutically acceptable compound, known as a co-former, in the same crystal lattice through noncovalent interactions, primarily hydrogen bonds. mdpi.comnih.gov

Isoniazid is an ideal candidate for co-crystallization due to its functional groups—the pyridine (B92270) ring and the hydrazide moiety—which are capable of forming a variety of robust hydrogen bonds. mdpi.commdpi.com Numerous co-crystals of isoniazid have been developed using co-formers such as dicarboxylic acids, hydroxybenzoic acids, polyphenols, and other pharmaceutically acceptable compounds like nicotinamide (B372718). mdpi.comacs.orgrsc.org The goal of forming these multicomponent crystals is often to improve properties like stability and solubility. acs.orgresearchgate.net

The design of isoniazid co-crystals is guided by the principles of supramolecular chemistry and crystal engineering. mdpi.com The key principle is the predictable formation of intermolecular interactions, known as supramolecular synthons, between the functional groups of isoniazid and a chosen co-former. mdpi.commdpi.com

A common strategy involves selecting co-formers with functional groups that are complementary to those of isoniazid. Carboxylic acids are frequently used co-formers because they reliably form a robust and predictable hydrogen bond with the pyridine nitrogen of isoniazid. mdpi.comnih.govrsc.org This interaction, the carboxylic acid-pyridine heterosynthon, is present in a vast majority of isoniazid co-crystals with carboxylic acid co-formers. mdpi.comrsc.org

The selection of co-formers often includes compounds that are designated as Generally Regarded As Safe (GRAS). nih.gov Another design consideration is the pKₐ difference between the API and the co-former, which helps predict whether a co-crystal or a salt will form. mdpi.com For isoniazid, the pyridine nitrogen (pKₐ ≈ 3.6) is the most basic site and is typically protonated first in the presence of a sufficiently strong acid. mdpi.com

Key Supramolecular Synthons in Isoniazid Co-crystals:

Carboxylic Acid-Pyridine Heterosynthon: This is the most prevalent and robust synthon in isoniazid co-crystals formed with carboxylic acids. mdpi.comrsc.orgrsc.orgresearchgate.net It involves a hydrogen bond between the hydroxyl group of the carboxylic acid and the nitrogen atom of isoniazid's pyridine ring (O-H···N). mdpi.com This synthon is observed in approximately 87% of isoniazid co-crystal structures reported with carboxylic acid co-formers. mdpi.com

Hydrazide-Hydrazide Homosynthon: In pure isoniazid, molecules are linked by N-H···N hydrogen bonds between their hydrazide groups, forming a spiral-like structure. nih.govacs.org This interaction can also be present in co-crystals.

Other Heterosynthons: Depending on the co-former, other important synthons are observed. With polyphenolic co-formers, (phenol)O–H···N(pyridine) and (terminal)N-H···O(phenol) heterosynthons are crucial for stabilizing the structure. mdpi.com The hydrazide group of isoniazid can also participate in N-H···O hydrogen bonds with carbonyl groups on the co-former. researchgate.netacs.org

These synthons can combine to form more complex motifs, such as the R²₂(7) ring motif observed in the isoniazid-glycolic acid co-crystal. mdpi.com The interplay of these various hydrogen bonds leads to diverse and intricate supramolecular structures. mdpi.com

The choice of co-former has a profound impact on the crystal packing and the resulting supramolecular architecture of the co-crystal. The size, shape, and functional groups of the co-former direct how the molecules assemble in the solid state. mdpi.com

For example, in co-crystals with dicarboxylic acids, the length of the acid's carbon chain influences the crystal packing and can affect physical properties like the melting point. acs.orgacs.org A study of isoniazid co-crystals with a series of dicarboxylic acids showed that the melting point tends to decrease as the length of the acid increases. acs.org

Mechanochemical Aspects of Solid-State Forms

Mechanochemistry, which involves inducing reactions through mechanical force, is a common and efficient method for synthesizing solid-state forms like co-crystals. nih.gov Techniques such as solid-state grinding (milling with a mortar and pestle) and solvent-assisted grinding (also known as liquid-assisted grinding or LAG) are frequently used to prepare isoniazid co-crystals. mdpi.comfrontiersin.orguwc.ac.za

Solvent-assisted grinding, where a small amount of solvent is added during the grinding process, is a particularly effective method for screening and producing powder co-crystals. mdpi.comfrontiersin.org It offers the advantage of not being dependent on the solubility of the starting materials, which is a limitation of traditional solution-based crystallization methods. mdpi.com Many novel co-crystals, including those of isoniazid with glutaric acid and various polyphenols, have been successfully synthesized using these mechanochemical approaches. mdpi.comfrontiersin.orgresearchgate.net The formation of the new solid phase is often first indicated by changes in thermal properties, such as a new, sharp melting point, which is then confirmed by other analytical techniques. nih.gov

Crystal Structure Analysis

The definitive characterization of isoniazid polymorphs and co-crystals relies on a suite of analytical techniques. Single-crystal X-ray diffraction (SCXRD) is the gold standard, providing precise information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, angles, and intermolecular interactions. nih.govtandfonline.com

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. mdpi.com The resulting diffraction pattern serves as a fingerprint for a specific crystalline form. Other techniques used for characterization include:

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and thermal stability. nih.govtandfonline.com

Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is sensitive to changes in hydrogen bonding. Shifts in the stretching frequencies of the C=O, C=N, and O-H groups can confirm the formation of co-crystals. mdpi.comresearchgate.net

The data obtained from these analyses are crucial for understanding the structure-property relationships of the different solid-state forms of isoniazid.

Table 1: Selected Crystallographic Data for Isoniazid Co-Crystals

| Co-former | Stoichiometry (INH:Co-former) | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Benzoic Acid | 1:1 | Monoclinic | P2₁ | acs.org |

| Sebacic Acid | 2:1 | Triclinic | P-1 | acs.org |

| Phloroglucinol | 2:1 | Monoclinic | P2₁/c | mdpi.com |

| Pyrogallol | 1:1 | Triclinic | P-1 | mdpi.com |

| Syringic Acid | 1:1 | Triclinic | P-1 | tandfonline.comncl.res.in |

| Glutaric Acid | 2:1 | Monoclinic | C2/c | rsc.org |

| Terephthalic Acid | 2:1 | Monoclinic | P2₁/c | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Isoniazid (INH) | 4-Pyridinecarboxylic acid hydrazide / Isonicotinic acid hydrazide |

| IPH | Isonicotinic acid-(1-phenylethylidene) hydrazide |

| iz4h4m2p | N′-[(2E)-4-hydroxy-4-methylpentan-2-ylidene]pyridine-4-carbohydrazide |

| Ritonavir | (5S,8S,10S,11S)-10-hydroxy-2,8-dimethyl-5-(1-methylethyl)-11-[2-(1-methylethyl)-4-thiazolyl]-3,6,9,12-tetraoxo-1-phenyl-2,4,7,11-tetraazatridecan-13-oic acid 5-thiazolylmethyl ester |

| Nicotinamide | Pyridine-3-carboxamide |

| Catechol (CAT) | Benzene-1,2-diol |

| Orcinol (ORC) | 5-Methylbenzene-1,3-diol |

| 2-Methylresorcinol (MER) | 2-Methylbenzene-1,3-diol |

| Pyrogallol (PYR) | Benzene-1,2,3-triol |

| Phloroglucinol (PLG) | Benzene-1,3,5-triol |

| Syringic Acid (SYA) | 4-Hydroxy-3,5-dimethoxybenzoic acid |

| Glycolic Acid | 2-Hydroxyacetic acid |

| Mandelic Acid | 2-Hydroxy-2-phenylacetic acid |

| Glutaric Acid | Pentanedioic acid |

| Terephthalic Acid | Benzene-1,4-dicarboxylic acid |

| Benzoic Acid | Benzoic acid |

| Sebacic Acid | Decanedioic acid |

| Cinnamic Acid | (E)-3-Phenylprop-2-enoic acid |

| Succinic Acid | Butanedioic acid |

| Fumaric Acid | (E)-But-2-enedioic acid |

| 4-Hydroxybenzoic Acid (HBA) | 4-Hydroxybenzoic acid |

Advanced Analytical Techniques for Isoniazid Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By investigating the interaction of electromagnetic radiation with the isoniazid (B1672263) molecule, detailed information about its atomic composition and bond arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of isoniazid by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR). nih.gov The chemical shifts (δ) in an NMR spectrum indicate the local electronic environment of each nucleus.

In ¹H NMR spectroscopy of isoniazid, typically conducted in a solvent like DMSO-d₆, distinct signals corresponding to the different protons are observed. chemicalbook.com The protons on the pyridine (B92270) ring appear in the aromatic region, while the protons of the hydrazide group (-CONHNH₂) exhibit characteristic shifts. chemicalbook.com For instance, the two protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6) are chemically equivalent and typically appear as a doublet, as do the protons at positions 3 and 5. The amine (-NH₂) and amide (-NH-) protons of the hydrazide group are also observable and their signals can be confirmed by D₂O exchange.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the isoniazid molecule. chemicalbook.comhmdb.ca The carbonyl carbon of the hydrazide group is particularly noteworthy, appearing significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atoms of the pyridine ring also have characteristic chemical shifts. chemicalbook.comhmdb.ca The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the isoniazid structure. nih.govnih.gov

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Isoniazid in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyridine H (positions 2, 6) | ~8.7 | Doublet |

| Pyridine H (positions 3, 5) | ~7.8 | Doublet |

| -NH- (Amide) | ~10.0 | Singlet (broad) |

| -NH₂ (Amine) | ~4.6 | Singlet (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for Isoniazid in DMSO-d₆

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Carbonyl) | ~164 |

| Pyridine C (positions 2, 6) | ~150 |

| Pyridine C (position 4) | ~141 |

| Pyridine C (positions 3, 5) | ~121 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The FTIR (Fourier-transform infrared) spectrum of isoniazid displays several characteristic absorption bands that confirm its structure. researchgate.net

Key vibrational modes observed in the IR spectrum of isoniazid include the carbonyl (C=O) stretching of the amide group, which typically appears as a strong band around 1668 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are seen in the region of 3100-3300 cm⁻¹. researchgate.net Furthermore, N-H bending vibrations can be observed around 1633 cm⁻¹. researchgate.net Vibrations corresponding to the pyridine ring, including C=C and C=N stretching, are found in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net These distinct peaks serve as a molecular fingerprint for isoniazid. aip.orgresearchgate.net

Interactive Table 3: Characteristic IR Absorption Bands for Isoniazid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide (-NH-) & Amine (-NH₂) | N-H Stretching | 3100 - 3300 |

| Carbonyl (C=O) | C=O Stretching | ~1668 |

| Amine (-NH₂) | N-H Bending | ~1633 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound. In the mass spectrum of isoniazid, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (137.14 g/mol ). nih.govchemicalbook.com High-resolution mass spectrometry can confirm the elemental formula, C₆H₇N₃O.

Electron ionization (EI) mass spectrometry also causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. For isoniazid, major fragments are typically observed at m/z 106 and 78. nih.govunesp.br The fragment at m/z 106 corresponds to the loss of the -NHNH₂ group, leaving the isonicotinoyl cation. The peak at m/z 78 represents the pyridyl cation, resulting from the subsequent loss of carbon monoxide. researchgate.netresearchgate.net These fragmentation pathways help to confirm the connectivity of the atoms within the molecule. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often used for highly sensitive and selective quantification in complex biological matrices. nih.govnih.gov

Interactive Table 4: Key Mass Spectrometry Fragments for Isoniazid

| m/z | Ion Structure | Description |

| 137 | [C₆H₇N₃O]⁺ | Molecular Ion |

| 106 | [C₆H₄NO]⁺ | Loss of -NHNH₂ |

| 78 | [C₅H₄N]⁺ | Pyridyl cation (loss of CO from m/z 106) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. ijpsjournal.com Isoniazid has a pyridine ring, which is a chromophore that absorbs UV radiation.

In a neutral aqueous or alcoholic solvent, isoniazid typically exhibits a maximum absorbance (λmax) at approximately 263-266 nm. nih.govresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance, making UV-Vis spectroscopy a simple, rapid, and cost-effective method for quantitative analysis. ijpsjournal.com

This technique is particularly useful for chemical stability studies. The degradation of isoniazid under various stress conditions (e.g., pH, temperature, light) can be monitored by measuring the decrease in absorbance at its λmax over time. The appearance of new peaks or a shift in the λmax can indicate the formation of degradation products. For example, the stability of isoniazid in oral liquid formulations has been assessed using this method. connectjournals.comasianpubs.org

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating isoniazid from impurities, degradation products, and other drugs in combined formulations or biological fluids.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of isoniazid. unesp.br The method is highly versatile, selective, and sensitive. nih.gov A typical HPLC system for isoniazid analysis employs a reversed-phase column, most commonly a C18 or C8 column. ijpsjournal.comresearchgate.net

Separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Due to its polar nature, isoniazid is well-retained on non-polar stationary phases like C18. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov By adjusting the composition of the mobile phase (either isocratically or using a gradient), the retention time of isoniazid can be optimized to achieve good separation from other components. researchgate.netnih.gov

Detection is most commonly performed using a UV detector set at the λmax of isoniazid (around 265 nm). unomaha.edu This setup allows for the accurate quantification of the drug in various samples, from bulk pharmaceutical ingredients to complex biological matrices like human plasma. japsonline.comnih.gov Validated HPLC methods are crucial for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov

Interactive Table 5: Typical HPLC Method Parameters for Isoniazid Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffered aqueous solution with Methanol or Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~265 nm |

| Retention Time | Variable, dependent on exact conditions |

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a powerful technique for the determination of isoniazid, particularly after a pre-column derivatization step to enhance its volatility. asianpubs.org Research indicates that direct GC analysis of isoniazid can be challenging, but derivatization with agents like trifluoroacetylacetone (FAA) or acetylacetone (B45752) renders the compound suitable for analysis. asianpubs.orgjfda-online.com

In a typical application, the derivatized isoniazid is analyzed using a capillary column, such as an HP-5 (30 m x 0.32 mm I.D.), coupled with a flame ionization detector (FID). jfda-online.comjfda-online.com This methodology effectively separates isoniazid from potential impurities or related substances like hydrazine (B178648) (HZ), a possible decomposition product. jfda-online.com For instance, phenylhydrazine (B124118) (PHZ) has been successfully used as an internal standard in such separations. jfda-online.comjfda-online.com The flow rates for the FID are typically set around 450 mL/min for air and 40 mL/min for hydrogen. jfda-online.com

Studies have established linear calibration ranges for isoniazid determination, commonly between 2.5 to 25 μg/mL. jfda-online.comjfda-online.com The method demonstrates high sensitivity, with detection limits reported to be as low as 62.5 picograms reaching the detector. jfda-online.comjfda-online.com This sensitive and specific GC method has been successfully applied to quantify isoniazid in both pharmaceutical formulations and biological samples, such as the blood serum of tuberculosis patients. jfda-online.comjfda-online.com In patient samples, isoniazid concentrations have been measured in the range of 0.82-4.8 μg/mL with a high recovery percentage of 98%. jfda-online.comjfda-online.com

| Parameter | Specification |

|---|---|

| Derivatizing Agent | Trifluoroacetylacetone (FAA) |

| Column | HP-5 (30 m x 0.32 mm I.D.) |

| Detector | Flame Ionization Detector (FID) |

| Internal Standard | Phenylhydrazine (PHZ) |

| Linear Calibration Range | 2.5-25 μg/mL |

| Detection Limit (at detector) | 62.5 pg |

| Application | Pharmaceutical preparations, Blood serum |

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is an indispensable tool for the solid-state characterization of isoniazid, providing detailed information about its crystal structure, polymorphism, and crystallinity. nih.govresearchgate.net This technique is crucial for identifying different solid forms of the drug, which can have distinct physical properties. Both single-crystal XRD and powder XRD are utilized to gain a comprehensive understanding of isoniazid's solid-state behavior. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of a crystalline structure by determining the precise arrangement of atoms within the crystal lattice. For decades, isoniazid was believed to be monomorphic, existing in only one crystalline form (Form I). However, recent studies using techniques like melt crystallization have led to the discovery of new metastable polymorphs. rsc.orgrsc.org

One of these new polymorphs, designated Form II, was successfully isolated as needle-like single crystals suitable for XRD analysis. rsc.org The crystal structure of Form II was solved and found to belong to the orthorhombic space group Pca21. rsc.org This analysis revealed extensive hydrogen bonding networks that stabilize the crystal structure. researchgate.net Similarly, single-crystal XRD has been instrumental in characterizing novel cocrystals of isoniazid with other pharmaceutically acceptable compounds, such as 4-hydroxybenzoic acid. researchgate.netrsc.org These studies determine the exact molecular conformation and intermolecular interactions, like the common acid-pyridine heterosynthon, which are fundamental to the design of new solid forms. researchgate.netrsc.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 34.428(5) |

| b (Å) | 3.8120(6) |

| c (Å) | 19.787(3) |

| Volume (ų) | 2596.8(7) |

| Z (molecules/unit cell) | 16 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for characterizing polycrystalline materials. It is particularly valuable for distinguishing between different polymorphs of isoniazid, each of which produces a unique diffraction pattern or "fingerprint". rsc.orgnyu.edu The discovery of isoniazid's new polymorphs, Form II and Form III, was confirmed by PXRD, which showed patterns unequivocally distinct from the known Form I. rsc.org

PXRD is also employed to assess the crystallinity of isoniazid samples. The presence of sharp, intense peaks in the diffraction pattern is indicative of a highly crystalline material, while a broad, diffuse halo suggests an amorphous structure. researchgate.netmdpi.com This is critical in formulation studies, for example, when investigating spray-dried isoniazid powders. mdpi.com Furthermore, PXRD is used to monitor the solid-state stability of isoniazid and its various forms under different environmental conditions, such as high humidity. rsc.orgmdpi.com For instance, PXRD analysis confirmed that Form II of an isoniazid-fumaric acid cocrystal converts to Form I under accelerated stability testing conditions. rsc.org The technique has also been used to confirm the successful intercalation of isoniazid into layered double hydroxides to form nanocomposites, identified by a characteristic shift in the diffraction peaks to lower 2θ angles, indicating an increased basal spacing. nih.gov

| Sample | Key Finding | Reference |

|---|---|---|

| Isoniazid Polymorphs (I, II, III) | Each form presents a unique and distinguishable PXRD pattern. | rsc.org |

| Isoniazid-l-leucine formulation (stored at 90% RH) | No formation of new crystalline structures was observed, indicating polymorphic stability under humidity. | mdpi.com |

| Isoniazid-Zinc/Aluminum Nanocomposite | Basal spacing increased from 8.9 Å to 12.01 Å, confirming successful intercalation. | nih.gov |

| INH·FA Cocrystal (Form II) | Converted to Form I when stored at 40 °C / 75% RH. | rsc.org |

Chemical and Environmental Degradation of Isoniazid

Non-Enzymatic Degradation Pathways

Non-enzymatic degradation of isoniazid (B1672263) involves chemical reactions that occur without the assistance of enzymes. These pathways can be influenced by factors such as pH, light exposure, and the presence of other chemical species.

While enzymatic hydrolysis is a significant metabolic pathway for isoniazid and its acetylated form japer.inasm.orgfrontiersin.orgnih.gov, non-enzymatic hydrolysis of isoniazid itself appears less prominent under mild aqueous conditions compared to dihydrazides researchgate.net. However, alkaline conditions may catalyze the decomposition and degradation of isoniazid in aqueous solution jocpr.com. Direct hydrolysis of isoniazid without prior acetylation has been noted as a pathway that can create hydrazine (B178648) japer.innih.gov.

Isoniazid undergoes photochemical degradation when exposed to light, particularly UV light jocpr.comresearchgate.netconicet.gov.ar. UV light exposure causes substantial degradation to isoniazid in aqueous medium jocpr.comresearchgate.net. The extent of degradation is dependent on the light wavelength, with shorter wavelengths like UV (400-10 nm) having a greater effect compared to room light (visible light, 380-740 nm) jocpr.com. Studies using broadband UV irradiation (λ > 235 nm) on matrix-isolated isoniazid have identified photolysis occurring through two primary pathways conicet.gov.ar. One pathway involves a Norris type I R-cleavage, leading to the production of isonicotinaldehyde and N2H2 conicet.gov.ar. The second pathway is a concerted sigmatropic reaction that yields pyridine (B92270), CO, and N2H2 conicet.gov.ar. The latter reaction was found to be nearly twice as fast as the former in both argon and xenon matrixes conicet.gov.ar. The pH of the solution can also play a significant role in the photodegradation of isoniazid jocpr.com.

Table 1: Photodegradation of Isoniazid under Different Light Conditions (96 hours exposure) jocpr.com

| Light Condition | Percentage Degraded | Percentage Remaining |

| UV Light | 29.4% | 70.6% |

| Room Light | 5.2% | 94.8% |

Advanced Oxidation Processes for Isoniazid Degradation in Chemical Systems

Advanced Oxidation Processes (AOPs) are effective chemical treatment methods used for the degradation of persistent organic pollutants, including pharmaceuticals like isoniazid, in water and wastewater.

Fenton and Photo-Fenton processes have been investigated for the degradation of isoniazid in aqueous solutions researchgate.netresearchgate.netmdpi.comdntb.gov.uaresearchgate.netnih.govub.edu. These processes utilize the generation of highly reactive species, primarily hydroxyl radicals (•OH), to oxidize the target compound mdpi.comresearchgate.net. Studies have shown high removal efficiencies for isoniazid using these methods researchgate.netresearchgate.net. For instance, INH removal higher than 99% was achieved within 60 minutes for Fenton, 10 minutes for photo-Fenton, and 15 minutes for solar photo-Fenton processes under specific experimental conditions (25 mg L⁻¹ INH, 10 mg Fe²⁺, and 125 mg L⁻¹ H₂O₂ for 120 min) researchgate.netresearchgate.net. The mineralization rate, indicated by dissolved organic carbon (DOC) reduction, was greater than 70% under light irradiation (photo-Fenton and solar photo-Fenton) researchgate.netresearchgate.net. Analysis of degradation by-products in Fenton and photo-Fenton processes has identified isonicotinic acid, isonicotinamide (B137802), and N'-(pyridyl-4-carbonyl)-hydrazide as main products, along with several unknown by-products researchgate.netresearchgate.net. The efficiency of homogeneous Fenton and photo-Fenton processes is significantly affected by pH, with optimal degradation typically observed at pH 3 mdpi.com.

Table 2: Isoniazid Removal and Mineralization Rates by Fenton and Photo-Fenton Processes researchgate.netresearchgate.net

| Process | INH Removal Efficiency | Mineralization Rate (DOC Reduction) | Time to achieve >99% Removal |

| Fenton | >99% | Not specified for Fenton alone | 60 minutes |

| Photo-Fenton | >99% | >70% | 10 minutes |

| Solar Photo-Fenton | >99% | >70% | 15 minutes |

Anodic oxidation (AO) and subcritical water oxidation (SWO) are also employed as Advanced Oxidation Processes for the degradation of isoniazid researchgate.netresearcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com. Studies investigating the degradation of isoniazid using AO with a boron-doped diamond (BDD) anode and SWO with H₂O₂ have demonstrated significant mineralization rates researchgate.netresearcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com. In anodic oxidation, a mineralization value of 78.14% was achieved under optimal conditions (300 mA, 3 h, and 100 mg/L initial concentration) researchgate.netresearcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com. For subcritical water oxidation, a maximum mineralization rate of 72.23% was obtained using 100 mM H₂O₂ for 90 minutes at 125 °C with an initial isoniazid concentration of 100 mg/L researchgate.netresearcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com. Analysis of the degradation products by LC-MS revealed that the by-products formed through AO and SWO methods were different from each other researchgate.netresearcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com.

Table 3: Mineralization Rates of Isoniazid by Anodic Oxidation and Subcritical Water Oxidation researchgate.netresearcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com

| Process | Mineralization Rate | Conditions |

| Anodic Oxidation (BDD anode) | 78.14% | 300 mA, 3 h, 100 mg/L initial concentration |

| Subcritical Water Oxidation (H₂O₂) | 72.23% | 100 mM H₂O₂, 90 min, 125 °C, 100 mg/L initial concentration |

Environmental Fate Studies of Isoniazid (Chemical Transformation)

Isoniazid is frequently detected in environmental waters due to its widespread use researcher.lifenih.govresearchgate.nettandfonline.comtandfonline.com. Studies on the environmental fate of isoniazid indicate that it degrades slowly in the environment janusinfo.se. An OECD 301F test showed only 12.5% degradation after 28 days janusinfo.se. While oxidation is a dominant fate process for related hydrazine compounds cdc.gov, the biodegradability of isoniazid has been assessed with varying results depending on the test conditions researchgate.net. Under conditions of low bacterial density, isoniazid was found not to be readily biodegradable according to OECD test guidelines researchgate.net. However, evidence for biological degradation was observed in a Zahn-Wellens test (OECD 302B) at a higher bacterial density (142.92 mg L⁻¹), which allows for the evaluation of aerobic degradation researchgate.net. Primary elimination of the substance was observed in some tests after 28 days, suggesting the formation of stable transformation products rather than complete mineralization researchgate.net.

Biodegradation Pathways in Aqueous Systems (Chemical Perspective of Microbial Transformations)

Biodegradation of isoniazid in the aquatic environment can occur through several principal branches, including acetylation, hydrolysis, and deamination ethz.ch. Microbial metabolism plays a significant role in these transformations.

One key microbial transformation involves hydrazinolysis, carried out by various species such as Pseudomonas, Bacillus sp., and Sarcina sp., which breaks down isoniazid into isonicotinate (B8489971) and hydrazine ethz.ch. Hydrazine can subsequently be degraded anaerobically to dinitrogen gas by anammoxosome-containing bacteria like Candidata brocadia anammoxidans ethz.ch.

Another pathway involves deamination, which occurs in Mycobacterium bovis BCG through a catalase-peroxidase enzyme (KatG1) ethz.ch. Both hydrazinolysis and deamination pathways lead to the liberation of isonicotinate ethz.ch.

Isonicotinate itself can be further metabolized. For instance, Mycobacterium INA1 or Achromobacter sp. can hydroxylate isonicotinate to form citrazinate ethz.ch. Subsequent degradation of citrazinate can follow several branches depending on the microbial species involved. Sarcina sp., for example, can process citrazinate through a hydrolysis pathway leading to aconitamide, with deamination integrating into common intermediary metabolism ethz.ch. Other Achromobacter species, as well as Pseudomonas and Arthrobacter oxydans, can cleave the citrazinate ring into maleamate, sometimes via intermediates like trihydroxyisonicotinate and 2,3,6-trihydroxypyridine (B1195510) ethz.ch.

While some studies indicate that isoniazid may not be readily biodegradable under certain conditions and concentrations in standard tests like the Closed Bottle Test (CBT) and Manometric Respiratory Test (MRT), evidence for biological degradation has been observed in tests with higher bacterial density, such as the Zahn-Wellens Test (ZWT) researchgate.net. Complete primary elimination of isoniazid has been shown in MRT and ZWT after 28 days, although the formation of stable transformation products can indicate incomplete biodegradation researchgate.net.

Identification of Chemical Transformation Products

The degradation of isoniazid in aqueous systems can lead to the formation of various transformation products, influenced by the degradation method and conditions.

In oxidative degradation processes, such as those involving metal ions like Cu²⁺ and Mn²⁺, key products identified include isonicotinic acid, isonicotinamide, 1,2-diisonicotinoylhydrazine, and isonicotinaldehydeisonicotinoylhydrazone jst.go.jpjst.go.jp. The degradation with Cu²⁺ involves the formation of 1:1 and 1:2 chelates, which are then degraded jst.go.jp. Similarly, with Mn²⁺, the formation of 1:1 and 1:2 chelates occurs, followed by oxidation to Mn³⁺ compounds and subsequent degradation jst.go.jp.

Studies using advanced oxidation processes like anodic oxidation and subcritical water oxidation have also identified different degradation products researcher.lifenih.gov. LC-MS analysis has shown that the products can vary depending on the specific advanced oxidation method used researcher.lifenih.gov.

Under stress conditions like hydrolysis, oxidation, and photolysis, isoniazid can undergo decomposition, yielding degradation products. For instance, hydrolysis can lead to extensive decomposition nih.gov. Oxidative stress shows moderate sensitivity, while exposure to light under accelerated conditions can cause the solid drug to turn yellow nih.gov. Three major degradation products were detected by LC under these stress conditions nih.gov. Two of these products were identified by LC-MS as isonicotinic acid and isonicotinamide nih.gov. A third product, responsible for the yellow discoloration, was isolated and identified as isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide nih.gov.

Photocatalytic degradation using materials like β-Bi₂O₃ has also been investigated, with by-products identified by electrospray ionization mass spectrometry (ESI-MS) researchgate.net. Incomplete mineralization observed in such processes is attributed to the presence of these transformation products researchgate.net.

Research using Fenton and photo-Fenton processes has also identified degradation by-products. Besides the main products like isonicotinic acid, isonicotinamide, and N'-(pyridyl-4-carbonyl)-hydrazide, additional unknown by-products have been detected by mass spectrometry researchgate.net.

The stability of isoniazid in aqueous solution is also influenced by factors like pH and temperature, and exposure to UV light can lead to degradation jocpr.com. Acidic conditions generally show higher stability compared to neutral or alkaline conditions under UV light exposure jocpr.com.

Here is a summary of some identified transformation products:

| Compound Name | Identification Method(s) | Source of Degradation |

| Isonicotinic acid | LC-MS, GC-MS, Analysis of products | Oxidative degradation (Cu²⁺, Mn²⁺), Stress conditions, Fenton/photo-Fenton jst.go.jpjst.go.jpnih.govresearchgate.net |

| Isonicotinamide | LC-MS, GC-MS, Analysis of products | Oxidative degradation (Cu²⁺, Mn²⁺), Stress conditions, Fenton/photo-Fenton jst.go.jpjst.go.jpnih.govresearchgate.net |

| 1,2-diisonicotinoylhydrazine | Analysis of products | Oxidative degradation (Cu²⁺, Mn²⁺) jst.go.jpjst.go.jp |

| Isonicotinaldehydeisonicotinoylhydrazone | Analysis of products | Oxidative degradation (Cu²⁺, Mn²⁺) jst.go.jpjst.go.jp |

| Isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide | LC-MS, FTIR, ¹H/¹³C NMR | Stress conditions (hydrolysis, oxidation, photolysis) nih.gov |

| Monohydroxlated compounds | LC-Q-ToF/MS | Sonochemical degradation researchgate.net |

| 2-hydroxyisonicotinic acid | Paper chromatography, m.p., UV, IR | Microbial transformation by Sarcina sp. ias.ac.in |

| Citrazinic acid | Paper chromatography, m.p., UV, IR | Microbial transformation by Sarcina sp. (from isonicotinate) ias.ac.in |

| Oxalic acid | Ion-exclusion HPLC | Electro-Fenton process researchgate.net |

| Oxamic acid | Ion-exclusion HPLC | Electro-Fenton process researchgate.net |

| Formic acid | Ion-exclusion HPLC | Electro-Fenton process researchgate.net |

Fundamental Chemical Reactivity and Mechanistic Studies Non Clinical Contexts

Radical Chemistry and Intermediate Formation

The activation of the isoniazid (B1672263) prodrug is a critical step that initiates its antimycobacterial effects. This process involves its conversion into highly reactive radical species.

The bioactivation of isoniazid is essential for its activity and is primarily mediated by the catalase-peroxidase enzyme, KatG. nih.govnih.gov This enzymatic process involves the one-electron oxidation of isoniazid, which predominantly occurs at the primary nitrogen of the hydrazyl moiety. nih.govresearchgate.net This oxidation event generates a key reactive intermediate: the isonicotinoyl acyl radical. nih.govnih.govwikipedia.org

Studies using biomimetic systems with manganese(III) pyrophosphate and theoretical calculations support a mechanism where a one-electron oxidation occurs at the hydrazyl group. researchgate.net This leads to a radical transposition and subsequent cleavage of the C(=O)-N bond, releasing diazene (B1210634) and forming the isonicotinoyl radical. researchgate.net The carbon-centered isonicotinic acyl radical has been identified as a critical species in the drug's activity. researchgate.net

Once formed, the highly reactive isonicotinoyl radical does not act alone. It spontaneously couples with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺ or NADH) to form a covalent isonicotinoyl-NAD adduct. nih.govwikipedia.org This adduct is the ultimate inhibitor of the downstream enzymatic target. nih.govwikipedia.org The formation of this adduct is independent of the target enzyme, InhA. nih.gov

The reaction pathway can be summarized as follows:

Oxidation: Isoniazid is oxidized by KatG, forming the isonicotinoyl radical. acs.org

Coupling: The isonicotinoyl radical reacts with NAD⁺ or NADH. nih.govwikipedia.org

Adduct Formation: A stable isonicotinoyl-NAD adduct is created, which is the active inhibitory molecule. nih.govdrugbank.com

In addition to its activation to the isonicotinoyl radical, isoniazid participates in several other chemical pathways, primarily involving its hydrazine (B178648) moiety. These reactions can occur through enzymatic and non-enzymatic routes.

Isoniazid can be hydrolyzed by amidases, which cleaves the amide bond to release isonicotinic acid (INA) and hydrazine (Hz). frontiersin.orgnih.gov Hydrazine is a highly reactive molecule and a key node in subsequent metabolic transformations. researchgate.net

Alternatively, isoniazid undergoes N-acetylation, a major metabolic route, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form acetylisoniazid (B140540) (AcINH). frontiersin.orgnih.gov This acetylated metabolite can then be hydrolyzed by an amidase to produce acetylhydrazine (AcHz) and INA. frontiersin.orgnih.gov Furthermore, the hydrazine released from the direct hydrolysis of isoniazid can also be acetylated to form acetylhydrazine. frontiersin.org Acetylhydrazine itself can undergo another acetylation step to yield diacetylhydrazine. frontiersin.org

These pathways highlight that hydrazine and acetylhydrazine are significant intermediates derived from isoniazid. researchgate.net Research indicates that isoniazid can inhibit the acetylation of its own metabolite, acetylhydrazine, thereby slowing its elimination and detoxification. nih.gov This creates a complex interplay where the parent compound influences the chemical fate of its derivatives. nih.gov

| Intermediate | Formation Pathway | Reference |

|---|---|---|

| Isonicotinoyl Radical | Oxidation of isoniazid by catalase-peroxidase (KatG). | nih.govnih.gov |

| Hydrazine (Hz) | Hydrolysis of isoniazid by amidases. | frontiersin.orgnih.gov |

| Acetylisoniazid (AcINH) | N-acetylation of isoniazid by N-acetyltransferase 2 (NAT2). | frontiersin.orgnih.gov |

| Acetylhydrazine (AcHz) | Hydrolysis of Acetylisoniazid or acetylation of Hydrazine. | frontiersin.org |

| Diacetylhydrazine (diAcHz) | Acetylation of Acetylhydrazine. | frontiersin.org |

Chemical Inhibition of Isolated Enzymes or Enzyme Analogs (Chemical Interactions)

The inhibitory action of activated isoniazid is highly specific, targeting a key enzyme in mycobacterial fatty acid synthesis.

The primary molecular target of activated isoniazid is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. nih.govnih.gov InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system of mycobacteria. nih.govnih.gov It catalyzes the reduction of long-chain trans-2-enoyl-ACP, a crucial step in the elongation of fatty acids required for the synthesis of mycolic acids. nih.govnih.gov Mycolic acids are unique and essential components of the mycobacterial cell wall. wikipedia.org

The inhibitory action is not caused by isoniazid itself but by the isonicotinoyl-NAD (INH-NAD) adduct formed after the drug's activation. drugbank.comnih.gov This adduct acts as a potent inhibitor of InhA, effectively blocking its natural substrate, the enoyl-AcpM complex, and halting mycolic acid synthesis. wikipedia.org The validity of InhA as the target is well-established, and its inhibition leads to the depletion of mycolic acids in the cell envelope. nih.govmdpi.com

At the molecular level, the INH-NAD adduct functions as a slow, tight-binding competitive inhibitor of InhA. drugbank.comnih.gov The inhibition mechanism involves at least two steps:

Initial Binding: A rapid, initial formation of a weak enzyme-inhibitor complex (EI). nih.gov

Isomerization: A slow conversion of the initial complex to a final, more tightly bound inhibited complex (EI*). nih.gov

Computational docking studies have estimated the binding energy of the INH-NAD adduct with InhA to be -6.25 kcal/mol, which is more favorable than the -4.75 kcal/mol calculated for isoniazid itself, highlighting the importance of the adduct for effective binding. researchgate.net

| Parameter | Value | Description | Reference |

|---|---|---|---|

| K⁻¹ (Initial Binding) | 16 ± 11 nM | Dissociation constant for the initial, weak enzyme-inhibitor complex. | nih.gov |

| k₂ (Conversion Rate) | 0.13 ± 0.01 min⁻¹ | First-order rate constant for the conversion to the final, tight complex. | nih.gov |

| Ki (Overall Inhibition) | 0.75 ± 0.08 nM | Overall inhibition constant for the final, stable enzyme-inhibitor complex. | nih.gov |

| Kd (Dissociation Constant) | < 0.4 nM | Dissociation constant for the noncovalent binding of the inhibitor to InhA. | nih.gov |

Non-Enzymatic Reactions with Endogenous Carbonyl Compounds